Indanidine

Übersicht

Beschreibung

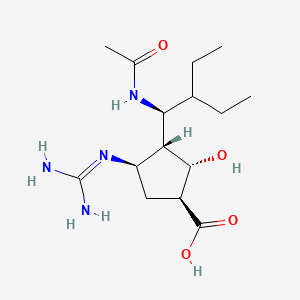

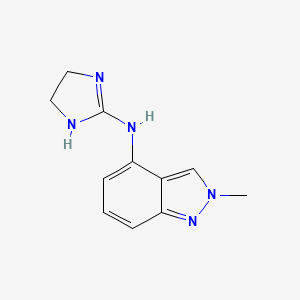

Indanidin ist eine chemische Verbindung, die für ihre Rolle als Alpha-Adrenorezeptor-Agonist bekannt ist. Ihre chemische Formel lautet C₁₁H₁₃N₅ , und ihre molare Masse beträgt 215,254 g/mol . Indanidin ist vor allem für seine selektive und effektive Wirkung als α2-Antagonist und α1-Partielagonist bekannt . Diese Verbindung zeichnet sich durch ihre geringe Toxizität und ihre direkte blutdrucksenkende Wirkung aus, was sie zu einem interessanten Forschungsgegenstand in der pharmazeutischen Forschung macht .

Herstellungsmethoden

Die Synthese von Indanidin umfasst mehrere Schritte und spezifische Reaktionsbedingungen. Ein gängiger Syntheseweg beinhaltet die Reaktion von 4,5-Dihydro-1H-imidazol-2-amin mit 2-Methyl-2H-indazol-4-amin unter kontrollierten Bedingungen . Die Reaktion erfordert typischerweise einen Katalysator und wird bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Industrielle Produktionsmethoden können eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen umfassen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind.

Chemische Reaktionsanalyse

Indanidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Indanidin kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden. Die Hauptprodukte, die bei der Oxidation entstehen, sind .

Reduktion: Die Reduktion von Indanidin kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden, was zur Bildung von führt.

Substitution: Indanidin kann Substitutionsreaktionen eingehen, insbesondere am Imidazolring.

Wissenschaftliche Forschungsanwendungen

Indanidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese verschiedener heterocyclischer Verbindungen verwendet.

Biologie: Die Rolle von Indanidin als Alpha-Adrenorezeptor-Agonist macht es nützlich für die Untersuchung von Adrenorezeptoren und deren Funktionen.

Wirkmechanismus

Indanidin übt seine Wirkung aus, indem es selektiv an α2-Adrenorezeptoren bindet und α1-Adrenorezeptoren partiell aktiviert . Diese Bindung führt zu einer Abnahme der Aktivität des sympathischen Nervensystems, was zu einer Vasodilatation und einem niedrigeren Blutdruck führt. Indanidin dringt nicht in die Blut-Hirn-Schranke ein, was zentrale Nebenwirkungen minimiert .

Vorbereitungsmethoden

The synthesis of indanidine involves several steps and specific reaction conditions. One common synthetic route includes the reaction of 4,5-dihydro-1H-imidazole-2-amine with 2-methyl-2H-indazole-4-amine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Indanidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include .

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of .

Substitution: this compound can undergo substitution reactions, particularly at the imidazole ring.

Wissenschaftliche Forschungsanwendungen

Indanidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Biology: this compound’s role as an alpha-adrenergic agonist makes it useful in studying adrenergic receptors and their functions.

Wirkmechanismus

Indanidine exerts its effects by selectively binding to α2-adrenergic receptors and partially activating α1-adrenergic receptors . This binding leads to a decrease in sympathetic nervous system activity, resulting in vasodilation and reduced blood pressure. This compound does not penetrate the blood-brain barrier, which minimizes central nervous system side effects .

Vergleich Mit ähnlichen Verbindungen

Indanidin kann mit anderen Alpha-Adrenorezeptor-Agonisten wie Clonidin und Methyldopa verglichen werden. Im Gegensatz zu Clonidin, das die Blut-Hirn-Schranke passieren und zu zentralnervösen Wirkungen führen kann, ist die Wirkung von Indanidin eher peripher . Methyldopa, eine weitere ähnliche Verbindung, wird ebenfalls wegen seiner blutdrucksenkenden Wirkung eingesetzt, hat aber einen anderen Wirkmechanismus, der die Umwandlung in Alpha-Methylnorepinephrin beinhaltet . Die einzigartige Kombination von α2-Antagonist- und α1-Partielagonist-Eigenschaften von Indanidin unterscheidet es von diesen Verbindungen.

Ähnliche Verbindungen

- Clonidin

- Methyldopa

- Guanfacin

Die einzigartigen Eigenschaften und die selektive Wirkung von Indanidin machen es zu einer wertvollen Verbindung sowohl für die Forschung als auch für potenzielle therapeutische Anwendungen.

Eigenschaften

IUPAC Name |

N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-16-7-8-9(3-2-4-10(8)15-16)14-11-12-5-6-13-11/h2-4,7H,5-6H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHJTLDBYZVCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2NC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234602 | |

| Record name | Indanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85392-79-6 | |

| Record name | Indanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85392-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indanidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085392796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP564IFE34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

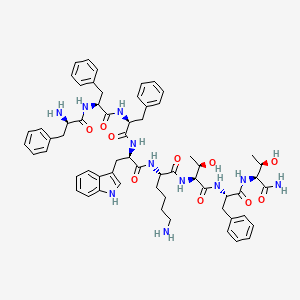

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-bromophenyl)methoxy]benzoic Acid](/img/structure/B1663760.png)

![2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide](/img/structure/B1663765.png)

![6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one](/img/structure/B1663776.png)